JNJ-1661010

Vue d'ensemble

Description

JNJ-1661010 est un inhibiteur puissant et sélectif de l'hydrolase des amides d'acides gras (FAAH), une enzyme impliquée dans la dégradation des endocannabinoïdes tels que l'anandamide. Ce composé a été initialement développé par Johnson & Johnson Pharmaceutical Research & Development LLC pour des applications thérapeutiques potentielles dans le traitement de la douleur et d'autres maladies du système nerveux .

Applications De Recherche Scientifique

JNJ-1661010 has several scientific research applications, including:

Chemistry: The compound is used as a tool to study the role of FAAH in the metabolism of endocannabinoids and other bioactive lipids.

Biology: this compound is used to investigate the physiological and pathological roles of FAAH in various biological processes, such as synaptic regulation, pain, and inflammation.

Medicine: The compound has potential therapeutic applications in the treatment of pain and other nervous system diseases by inhibiting FAAH and increasing the levels of endocannabinoids.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting FAAH .

Mécanisme D'action

Target of Action

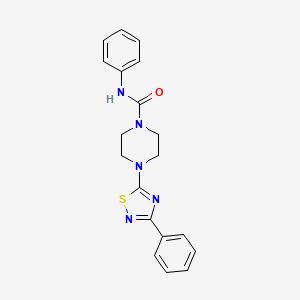

JNJ-1661010, also known as 1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)- or N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme within the amidase-signature family . The compound has a high selectivity for FAAH-1 over FAAH-2 .

Mode of Action

This compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme . This interaction is slow and reversible . The inhibition of FAAH leads to an increase in the levels of fatty acid amides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system. By inhibiting FAAH, this compound prevents the breakdown of fatty acid amides, such as anandamide, which are natural ligands for cannabinoid receptors. This leads to an increase in the levels of these fatty acid amides, enhancing the signaling in the endocannabinoid system .

Pharmacokinetics

This compound has been shown to cross the blood-brain barrier, which is crucial for its analgesic effects . In rats, it has a half-life (T1/2) of 35 minutes, a clearance (CL) of 0.032 mL/min/kg, and a maximum concentration (Cmax) of 1.58 μM .

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides in the brain . This results in enhanced endocannabinoid signaling, which has various effects, including analgesic effects . For example, this compound has been shown to diminish thermal hyperalgesia in an inflammatory rat model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Furthermore, the compound’s stability and efficacy can be influenced by storage conditions . .

Analyse Biochimique

Biochemical Properties

JNJ-1661010 interacts with the FAAH enzyme, an integral membrane enzyme within the amidase-signature family . It inhibits FAAH by covalently binding to the active site of the enzyme through the cleavage of the urea functionality, generating aniline and a FAAH-piperazinyl carbamate . This inhibition is reversible through the hydrolysis of the carbamate, leading to the release of the piperazinyl fragment and the restoration of enzymatic functionality of FAAH .

Cellular Effects

The effects of this compound on cells are primarily mediated through its inhibition of FAAH. By inhibiting FAAH, this compound increases the levels of endogenous biologically active lipids, which are involved in a variety of physiological and pathological processes, including synaptic regulation, regulation of sleep and feeding, locomotor activity, pain, and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of FAAH, leading to the inhibition of the enzyme . This results in an increase in the levels of endogenous biologically active lipids, which can then exert their effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to dose-dependently increase the levels of arachidonoyl ethanolamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the rat brain . The compound also attenuates tactile allodynia in the rat mild thermal injury model of acute tissue damage and in the rat spinal nerve ligation model of neuropathic pain .

Dosage Effects in Animal Models

In animal models, this compound has been shown to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model when administered at a dosage of 50 mg/kg . The compound has a half-life of 35 minutes, a clearance rate of 0.032 mL/min/kg, and a maximum concentration of 1.58 μM for rats when administered at a dosage of 10 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways of endogenous biologically active lipids. By inhibiting FAAH, it increases the levels of these lipids, which can then interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can cross the blood-brain barrier, suggesting that it may be distributed throughout the body .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it can reach various compartments and organelles within cells .

Méthodes De Préparation

La synthèse de JNJ-1661010 implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation subséquente. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions impliquant le couplage de divers composés aromatiques et hétérocycliques.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec des groupes spécifiques pour améliorer son activité et sa sélectivité en tant qu'inhibiteur de la FAAH.

Purification : Le composé final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir la pureté souhaitée

Analyse Des Réactions Chimiques

JNJ-1661010 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, qui peuvent impliquer l'addition d'oxygène ou l'élimination d'atomes d'hydrogène.

Réduction : Les réactions de réduction impliquent l'addition d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre. .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme outil pour étudier le rôle de la FAAH dans le métabolisme des endocannabinoïdes et autres lipides bioactifs.

Biologie : this compound est utilisé pour étudier les rôles physiologiques et pathologiques de la FAAH dans divers processus biologiques, tels que la régulation synaptique, la douleur et l'inflammation.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement de la douleur et d'autres maladies du système nerveux en inhibant la FAAH et en augmentant les niveaux d'endocannabinoïdes.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la FAAH .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la FAAH, une enzyme responsable de l'hydrolyse des endocannabinoïdes tels que l'anandamide. En inhibant la FAAH, this compound augmente les niveaux d'endocannabinoïdes, qui peuvent moduler divers processus physiologiques, y compris la perception de la douleur, l'inflammation et la transmission synaptique. Le composé a une forte sélectivité pour la FAAH-1 par rapport à la FAAH-2, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces enzymes .

Comparaison Avec Des Composés Similaires

JNJ-1661010 est unique en raison de sa forte sélectivité pour la FAAH-1 par rapport à la FAAH-2 et de sa capacité à traverser la barrière hémato-encéphalique. Des composés similaires comprennent :

URB597 : Un autre inhibiteur de la FAAH avec une structure chimique et un profil de sélectivité différents.

PF-04457845 : Un inhibiteur hautement sélectif de la FAAH avec des applications thérapeutiques potentielles dans la douleur et l'inflammation.

AM3506 : Un inhibiteur de la FAAH avec un mécanisme d'action et des propriétés pharmacocinétiques distincts .

Propriétés

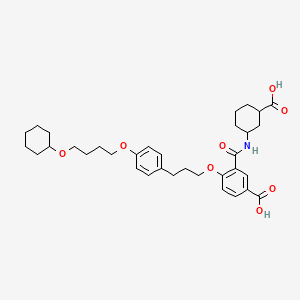

IUPAC Name |

N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOSTKQCZEAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384599 | |

| Record name | JNJ 1661010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681136-29-8 | |

| Record name | JNJ-1661010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ 1661010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-1661010 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

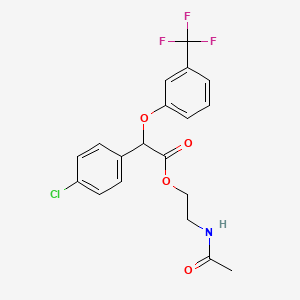

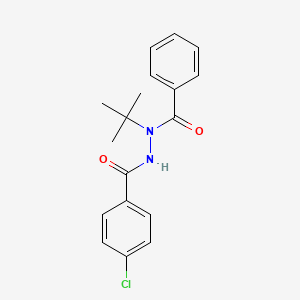

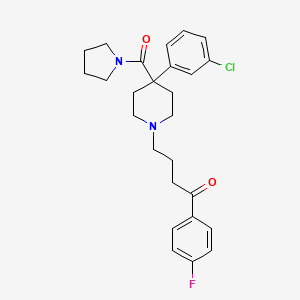

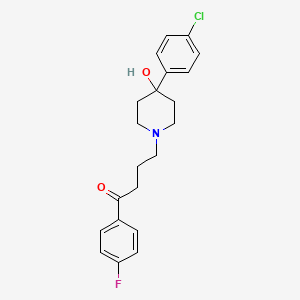

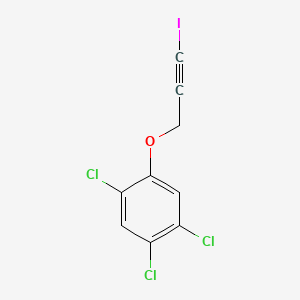

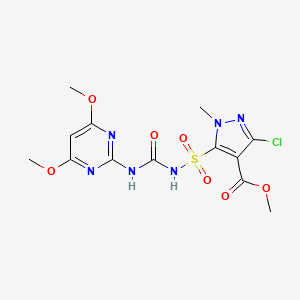

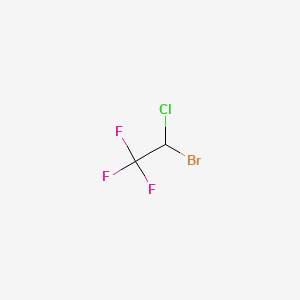

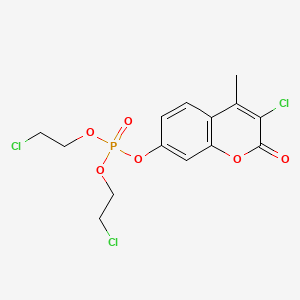

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.